

Solubility of 2-Chloroterephthalic acid in different solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloroterephthalic acid

Cat. No.: B158751

[Get Quote](#)

An In-depth Technical Guide on the Solubility of 2-Chloroterephthalic Acid

For researchers, scientists, and drug development professionals, understanding the solubility of **2-Chloroterephthalic acid** (C₈H₅ClO₄) is crucial for its application in synthesis, formulation, and various analytical procedures. This guide provides a comprehensive overview of its solubility characteristics, experimental protocols for solubility determination, and a comparative analysis with its parent compound, terephthalic acid.

Overview of 2-Chloroterephthalic Acid

2-Chloroterephthalic acid is an aromatic dicarboxylic acid, appearing as a white to off-white crystalline solid.^[1] Its structure, derived from terephthalic acid with a chlorine substituent, influences its physical and chemical properties, including its solubility in various solvents. It is generally characterized as being soluble in polar organic solvents.^[1] This compound serves as a valuable building block in the synthesis of polymers, particularly polyesters, and has applications in the development of pharmaceuticals and agrochemicals.^[1]

Solubility Data

2-Chloroterephthalic Acid

Quantitative solubility data for **2-Chloroterephthalic acid** in a range of common solvents is not readily available in published literature. However, qualitative information and data from related compounds provide valuable insights.

Solvent	Qualitative Solubility	Reference
Polar Organic Solvents	Soluble	[1]
Water/Ethanol (9:1 v/v)	Soluble upon heating (used for recrystallization)	[2]

Terephthalic Acid (for comparison)

For comparative purposes, the following table summarizes the quantitative solubility of the parent compound, terephthalic acid. This data can offer a baseline for estimating the behavior of **2-Chloroterephthalic acid**, keeping in mind that the chlorine substituent will alter its polarity and intermolecular interactions.

Solvent	Temperature (°C)	Solubility (g/100 g solvent)	Reference
Dimethyl Sulfoxide (DMSO)	25	20.0	[3]
N,N-Dimethylformamide (DMF)	25	7.4	[3]
Methanol	25	0.1	[3]
Water	25	0.0017	[3]
Water	150	0.24	[3]
Water	200	1.7	[3]

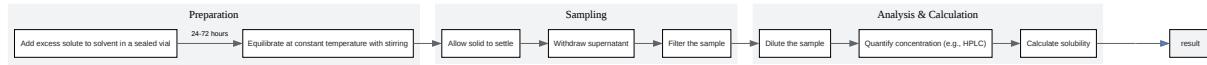
Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like **2-Chloroterephthalic acid**. This method is based on the isothermal equilibrium method, a common technique for measuring the solubility of a solid in a liquid.

Objective: To determine the equilibrium solubility of **2-Chloroterephthalic acid** in a given solvent at a specific temperature.

Materials:

- **2-Chloroterephthalic acid** (high purity)
- Selected solvent (e.g., methanol, ethanol, acetone, water)
- Analytical balance
- Constant temperature water bath or shaker incubator
- Vials with screw caps
- Magnetic stirrer and stir bars
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)
- Volumetric flasks and pipettes


Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **2-Chloroterephthalic acid** to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
 - Place the vial in a constant temperature bath or shaker incubator set to the desired temperature.
 - Stir the mixture vigorously using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time to reach equilibrium should be determined experimentally (typically 24-72 hours).

- Sample Collection and Preparation:
 - Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for a predetermined period (e.g., 2-4 hours) at the constant temperature.
 - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
 - Immediately filter the collected sample through a syringe filter into a pre-weighed vial to remove any undissolved solid.
- Analysis:
 - Accurately weigh the filtered solution.
 - Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical instrument.
 - Quantify the concentration of **2-Chloroterephthalic acid** in the diluted sample using a calibrated HPLC or other appropriate analytical method.
- Calculation of Solubility:
 - Calculate the mass of the solute in the filtered solution based on the concentration obtained from the analysis and the dilution factor.
 - The solubility can then be expressed in various units, such as g/100 g of solvent or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for Experimental Solubility Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1967-31-3: 2-chloroterephthalic acid | CymitQuimica [cymitquimica.com]
- 2. 2-chloroterephthalic acid | 1967-31-3 [chemicalbook.com]
- 3. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Solubility of 2-Chloroterephthalic acid in different solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b158751#solubility-of-2-chloroterephthalic-acid-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com